REACTION_CXSMILES
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[CH3:1][C:2]1([CH3:17])[C:7](=[O:8])[NH:6][C:5]2[CH:9]=[C:10]([C:13](OC)=[O:14])[CH:11]=[CH:12][C:4]=2[O:3]1.[H-].C([Al+]CC(C)C)C(C)C.Cl>O1CCCC1>[OH:14][CH2:13][C:10]1[CH:11]=[CH:12][C:4]2[O:3][C:2]([CH3:17])([CH3:1])[C:7](=[O:8])[NH:6][C:5]=2[CH:9]=1 |f:1.2|
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Name
|
|
Quantity
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75.6 g
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Type
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reactant
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Smiles
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CC1(OC2=C(NC1=O)C=C(C=C2)C(=O)OC)C
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Name
|
|
Quantity
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2700 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
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Quantity
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858 mL
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Type
|
reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
360 mL
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Type
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reactant
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Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-40 °C
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Type
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CUSTOM
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Details
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The reaction mixture is subsequently stirred at −40° C. for a further 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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finally warmed slowly to −20° C
|
Type
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CUSTOM
|
Details
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The phases are separated
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Type
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WASH
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Details
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the organic phase is washed with 1000 ml of 1M aqueous sodium potassium tartrate solution
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Type
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EXTRACTION
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Details
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The combined aqueous phases are re-extracted with 1000 ml of tetrahydrofuran
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic phases are dried over sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
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STIRRING
|
Details
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the suspension is stirred at 45° C. over 1 hour
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Duration
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1 h
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |